Candol A

Description

Significance of ent-Kaurane Diterpenoids in Natural Product Chemistry

Ent-kaurane diterpenoids are a prominent group of tetracyclic compounds widely distributed across various plant families, including Annonaceae, Asteraceae, Lamiaceae, Compositae, Euphorbiaceae, and Pteridaceae. Their structural diversity arises from various modifications to the parent ent-kaurene (B36324) skeleton, such as bond cleavages, oxidation, intramolecular cyclization, and structural rearrangements.

Beyond their structural intrigue, ent-kaurane diterpenoids are recognized for their broad spectrum of biological activities, making them highly significant in natural product chemistry and drug discovery. These activities include, but are not limited to, antifungal, antibacterial, antitumor, anti-inflammatory, antiparasitic, insect antifeedant, cytotoxic, anti-HIV, steroidogenic, antifertility, and hypotensive properties. For instance, ent-kaurenoic acid, an ent-kaurane diterpene, exhibits anti-inflammatory, antibacterial, antifungal, and molluscicidal properties. Furthermore, ent-kaurane diterpenoids are considered crucial intermediates in the biosynthesis of gibberellins (B7789140), which are important plant growth hormones.

Historical Context of Candol A Discovery and Early Characterization

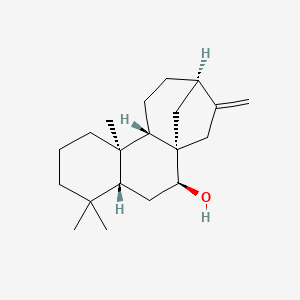

The term "ent" in diterpenoid nomenclature, signifying "enantiomeric," originated from "ent-kaurene," an enantiomeric diterpene first identified from the leaf oil of Agathis, also known as Kauri pine, due to its negative optical rotation. this compound (C20H32O) is an ent-kaurane diterpenoid that has been reported in natural sources such as Sideritis candicans and Amentotaxus formosana. A known synonym for this compound is 7beta-acetoxy-ent-kaur-16-ene.

While the general history of diterpenoid discovery dates back over 5,000 years with early uses of plant-derived waxes for illumination, the specific isolation and characterization of individual complex diterpenoids like this compound are more recent developments, driven by advancements in analytical chemistry. Early characterization of such compounds typically involved their isolation from plant extracts followed by elucidation of their chemical structure using various spectroscopic techniques.

Scope and Research Imperatives for this compound Investigations

The broad biological activities observed across the ent-kaurane diterpenoid class underscore the research imperatives for compounds like this compound. Investigations into this compound aim to fully characterize its chemical properties, understand its biosynthesis, and explore its specific biological activities. Given the challenges in synthesizing complex, highly oxidized diterpenoids, research also focuses on developing efficient synthetic or biosynthetic pathways, including microbial engineering, to produce these compounds. The ongoing discovery of new ent-kaurane diterpenoids with diverse bioactivities highlights their potential as candidates for further drug discovery endeavors.

Overview of Research Methodologies Applied to Diterpenoid Analysis

The analysis and characterization of diterpenoids, including ent-kauranes like this compound, rely on a suite of advanced analytical techniques. Chromatographic methods are fundamental for the separation and purification of these compounds from complex natural matrices. These include:

Liquid Chromatography (LC) : Often coupled with various detection methods, such as high-resolution mass spectrometry (LC-HRMS), tandem mass spectrometry (LC-MS/MS), and diode array detection (DAD). Ultra-high-performance liquid chromatography (UHPLC-MS/MS) is also employed for rapid and sensitive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for volatile or derivatized diterpenoids, with techniques like Pyrolysis-Tetramethylammonium Hydroxide-Gas Chromatography-Mass Spectrometry (Py-TMAH-GCMS) proving reliable for diterpenoid resin analysis.

Spectroscopic techniques are crucial for structural elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D (e.g., 1H NMR, 13C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) are extensively used to determine the connectivity and stereochemistry of atoms within the diterpenoid skeleton.

Mass Spectrometry (MS) : Provides molecular weight information and fragmentation patterns crucial for identifying functional groups and structural features. Techniques include High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (HR-APCI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

Infrared (IR) Spectroscopy : Used to identify characteristic functional groups present in the molecule.

Other advanced methods include the use of parameters like Clog P for differentiating isomers and data-mining methods based on extracted ion chromatograms (EIC) for rapid screening and identification of diterpenoids in complex extracts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(1R,2S,4R,9R,10S,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-ol |

InChI |

InChI=1S/C20H32O/c1-13-11-20-12-14(13)6-7-15(20)19(4)9-5-8-18(2,3)16(19)10-17(20)21/h14-17,21H,1,5-12H2,2-4H3/t14-,15+,16-,17+,19+,20+/m1/s1 |

InChI Key |

WJSZZAMAQPVPRJ-ODQAOENWSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)C |

Synonyms |

7beta-acetoxy-ent-kaur-16-ene candol A |

Origin of Product |

United States |

Isolation and Purification Methodologies of Natural Candol a

Chromatographic Separation Techniques for Candol A Purification

Preparative Liquid Chromatography (HPLC, MPLC)

Preparative liquid chromatography, including High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC), are widely utilized for the purification of natural products. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative HPLC : This method offers high resolution and is effective for separating individual substances from complex mixtures for purification purposes. It involves using high pressure to force the mobile phase through a column packed with small, uniformly sized particles, allowing for efficient separation. Preparative HPLC is often employed as a final purification step to achieve high purity levels, sometimes exceeding 98-99% for target compounds.

MPLC : MPLC operates at pressures between atmospheric pressure chromatography and HPLC, typically ranging from 0-200 psi. It is characterized by high separation speed and efficiency, capable of preparing milligrams to hundreds of grams of samples in a relatively short time. MPLC is often used for crude separation or as an intermediate purification step before more refined techniques like preparative HPLC, capable of raising purity to 70-80% in initial stages. Both normal-phase and reversed-phase conditions can be employed, with C18 columns and water-alcohol mixtures being common for reversed-phase applications.

Table 1: Comparison of Preparative HPLC and MPLC Characteristics for Natural Product Purification

| Feature | Preparative HPLC | MPLC |

| Pressure Range | High pressure | Medium pressure (0-200 psi) |

| Resolution | High resolution | High resolution |

| Speed | Efficient, can be fast for specific applications | High separation speed |

| Capacity | Suitable for purifying one or more substances | Milligrams to hundreds of grams |

| Typical Usage | Final purification step, high purity attainment | Crude separation, intermediate purification |

| Stationary Phases | Various, e.g., C18 silica (B1680970) gel | Spherical silica gel (70Å-500Å porosity, 20-45µm particle size) |

| Mobile Phases | Typically water/alcohol mixtures for reversed-phase | Water with 0.1% acetic acid and methanol (B129727) |

Gas Chromatography for Volatile Fraction Analysis

Gas Chromatography (GC) is an analytical separation technique primarily used for volatile substances. If this compound or its related compounds are volatile, GC, often coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), would be employed to analyze the volatile fractions obtained during extraction or purification. GC separates components of a sample by vaporizing them and carrying them through a heated column with an inert gas (mobile phase), such as helium or nitrogen. Less soluble materials in the column's liquid stationary phase elute faster. GC-MS is particularly useful for identifying analytes based on their mass spectra, while GC-FID can be used for quantitative analysis. This method is crucial for identifying and quantifying volatile impurities or confirming the presence of volatile forms of this compound.

Countercurrent Chromatography and Other Specialized Methods

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), represents a unique form of liquid-liquid partition chromatography. Unlike traditional column chromatography, CCC utilizes two immiscible liquid phases, eliminating the need for a solid support.

Advantages of CCC : This support-free nature offers several benefits, including no irreversible adsorption of the sample onto a solid matrix, total recovery of the injected sample, minimal peak tailing, and a low risk of sample denaturation. It is particularly useful for separating polar compounds, though non-aqueous solvent systems can be applied for non-polar compounds.

Application : CCC has been successfully applied in the separation and purification of various natural products, including essential oil components and sesquiterpenoids, often yielding high purity (e.g., >98% for some sesquiterpenoids) and mass recovery. The technique relies on biphasic solvent systems, with one phase acting as the stationary phase (held in place by centrifugal forces) and the other as the mobile phase.

Other specialized methods for natural product purification might include techniques like flash chromatography (often used as a pre-purification step), solid-phase extraction (SPE), or even crystallization, depending on the compound's properties and the complexity of the extract.

Assessment of Purity and Yield in Isolated this compound

After isolation and purification, assessing the purity and determining the yield of this compound are critical steps to characterize the success of the process.

Assessment of Purity : Purity refers to the absence of impurities such as residual solvents, other chemical compounds, or inorganic contaminants. Analytical techniques are employed to quantify the level of the target compound and identify any co-eluting or co-isolated impurities.

Analytical HPLC : Often used to determine the purity of isolated compounds, typically expressed as area percentage (e.g., HPLC area %).

Gas Chromatography (GC) : Can be used to assess the presence of residual solvents or volatile impurities.

Spectroscopic Methods : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and can also provide insights into purity by detecting the presence of foreign signals.

Other Parameters : For certain compounds, physical properties like melting point can indicate purity (e.g., a sharp melting point suggests higher purity).

Assessment of Yield : Yield is a measure of the efficiency of the isolation and purification process. It is typically expressed as a percentage yield, comparing the actual amount of purified product obtained to the theoretical maximum amount that could have been produced. Formula for Percentage Yield: Percentage Yield = (Actual Yield / Theoretical Yield) × 100

Theoretical Yield : The maximum amount of product that could be formed if the reaction or extraction process were 100% efficient, based on the initial amount of starting material and stoichiometry (if applicable).

Actual Yield : The actual amount of purified this compound obtained experimentally after all isolation and purification steps. This is typically determined by weighing the final purified product.

Advanced Spectroscopic and Stereochemical Elucidation of Candol a

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations between nuclei, a detailed picture of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and immediate chemical environment of hydrogen atoms within Candol A. Each unique proton or set of equivalent protons resonates at a specific chemical shift (δ), which is influenced by neighboring electronegative atoms and magnetic anisotropy effects. The multiplicity of a signal, governed by spin-spin coupling (J-coupling) with adjacent protons, reveals the number of vicinal hydrogen atoms. Integration of the peak areas provides the relative number of protons contributing to each signal.

For a complex diterpenoid like this compound, the ¹H NMR spectrum would typically show a range of signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and the hydroxyl proton. For instance, characteristic signals for methyl groups (e.g., singlets for quaternary methyls) and olefinic protons (e.g., for the exocyclic methylene group) would be observed in distinct regions of the spectrum. The coupling constants (J values) between coupled protons are vital for establishing direct connectivities within fragments of the molecule.

Illustrative ¹H NMR Data for a Hypothetical Diterpenoid (Not specific to this compound)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment (Illustrative) |

| 0.85 | s | - | 3H | CH₃ (quaternary) |

| 0.92 | s | - | 3H | CH₃ (quaternary) |

| 1.05 | d | 7.0 | 3H | CH₃ (secondary) |

| 1.20-2.20 | m | - | 14H | Aliphatic CH₂, CH |

| 2.55 | dd | 12.0, 4.0 | 1H | CH (adjacent to OH) |

| 4.70 | s | - | 1H | OH |

| 4.85 | s | - | 1H | =CH₂ (olefinic) |

| 5.00 | s | - | 1H | =CH₂ (olefinic) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound, with each unique carbon atom resonating at a distinct chemical shift. The spectrum reveals the presence of methyl, methylene, methine, and quaternary carbons, often differentiated by techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Multi-dimensional NMR experiments are indispensable for establishing comprehensive connectivity and spatial relationships:

Correlation Spectroscopy (COSY): A homonuclear 2D experiment that reveals correlations between protons that are coupled to each other through two or three bonds (vicinal or geminal coupling). For this compound, COSY correlations would help trace proton spin systems, identifying sequences of directly connected CH, CH₂, and CH₃ groups.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon atoms directly attached to them (one-bond ¹H-¹³C correlations). An HSQC spectrum is crucial for assigning specific proton signals to their corresponding carbon atoms, providing direct information on the hybridization and substitution of each carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D experiment that provides through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This technique is critical for determining the relative stereochemistry of chiral centers within the complex tetracyclic structure of this compound, revealing conformational preferences and relative orientations of substituents.

Illustrative ¹³C NMR and 2D NMR Correlations for a Hypothetical Diterpenoid (Not specific to this compound)

| δC (ppm) | Type (DEPT) | δH (ppm) (HSQC) | COSY Correlations (δH) | HMBC Correlations (δH) | NOESY Correlations (δH) | Assignment (Illustrative) |

| 15.2 | CH₃ | 0.85 | - | 32.1, 45.6, 50.3 | - | C-18 (methyl) |

| 22.8 | CH₂ | 1.35, 1.60 | 1.80, 2.05 | 35.0, 40.5 | - | C-7 |

| 32.1 | C | - | - | 0.85, 1.05 | - | C-4 (quaternary) |

| 35.0 | CH | 2.55 | 1.80, 2.05 | 22.8, 40.5, 75.0 | 1.05 | C-2 (methine) |

| 40.5 | CH₂ | 1.80, 2.05 | 1.35, 1.60, 2.55 | 22.8, 35.0, 50.3 | - | C-6 |

| 75.0 | CH | 3.80 | 2.55 | 35.0, 40.5, 150.0 | 1.05 | C-1 (bearing OH) |

| 108.0 | CH₂ | 4.85, 5.00 | - | 32.1, 150.0 | - | C-17 (=CH₂) |

| 150.0 | C | - | - | 4.85, 5.00 | - | C-16 (olefinic) |

Beyond the standard 2D NMR experiments, advanced techniques can be employed to refine stereochemical assignments. These may include:

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also provides through-space correlations, but it is often preferred for molecules with intermediate molecular tumbling rates where NOESY signals might be weak or absent.

J-based analysis: Detailed analysis of coupling constants, especially for protons on ring systems, can provide dihedral angle information, which is crucial for determining relative stereochemistry.

Computational NMR: Ab initio or DFT calculations of NMR chemical shifts can be compared with experimental values to confirm proposed structures and stereoisomers, particularly when dealing with complex or ambiguous cases.

Carbon (¹³C) NMR Spectroscopic Analysis and Multi-Dimensional Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight and elemental composition, as well as structural insights through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of this compound. By measuring the exact mass of the molecular ion ([M]+• or [M+H]+) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₂₀H₃₂O), HRMS would provide a precise mass, allowing for the unambiguous confirmation of its molecular formula. This is particularly important in natural product chemistry where isobaric compounds are common.

Illustrative HRMS Data for this compound

| Ion Type | m/z (Calculated for C₂₀H₃₂O) | m/z (Observed) | Error (ppm) |

| [M+H]⁺ | 289.2530 | 289.2532 | 0.7 |

For example, loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would be expected for this compound. Other fragments might correspond to the loss of methyl groups or specific ring cleavages, providing evidence for the connectivity within the complex ring system.

Illustrative MS/MS Fragmentation Data for this compound (Precursor Ion [M+H]⁺ = 289.2532)

| m/z (Product Ion) | Proposed Fragment (Illustrative) | Relative Intensity (%) | Commentary (Illustrative) |

| 271.2427 | [M+H-H₂O]⁺ | 100 | Loss of water from alcohol |

| 253.2321 | [M+H-2H₂O]⁺ | 45 | Further dehydration |

| 217.1856 | [C₁₅H₂₁]⁺ | 20 | Cleavage of a ring system |

| 135.1174 | [C₁₀H₁₅]⁺ | 30 | Characteristic terpene fragment |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each bond in a molecule vibrates at a characteristic frequency, and when this frequency matches that of the incident IR radiation, absorption occurs, resulting in a peak in the IR spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) | Description |

| -OH (Alcohol) | O-H stretch | 3600-3200 | Strong, broad band (due to hydrogen bonding) |

| C=C (Alkene) | C=C stretch | 1680-1640 | Moderate to weak band |

| =C-H (Alkene) | C-H stretch | 3100-3000 | Sharp, weak to medium band (above 3000 cm⁻¹) |

| C-H (Alkane) | C-H stretch | 3000-2850 | Strong, multiple bands |

The presence of a broad absorption in the 3600-3200 cm⁻¹ region would strongly indicate the hydroxyl group. Additionally, a peak around 1680-1640 cm⁻¹ would confirm the presence of the carbon-carbon double bond, with associated C-H stretches above 3000 cm⁻¹ for the vinylic hydrogens. The remaining C-H stretches from the saturated hydrocarbon framework would appear below 3000 cm⁻¹.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Elucidation

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques employed to determine the absolute configuration of chiral molecules. These methods exploit the differential absorption (for ECD) or rotation (for ORD) of left and right circularly polarized light by a chiral compound. For molecules containing chromophores (groups that absorb UV-Vis light), ECD spectra provide characteristic Cotton effects (bands with positive or negative signs) that are sensitive to the molecule's three-dimensional structure and stereochemistry. ORD measures the change in optical rotation as a function of wavelength.

The absolute configuration of this compound, indicated by its complex stereochemical notation (1R,2S,4R,9R,10S,13R), highlights its chiral nature. In the absence of suitable crystals for X-ray crystallography, or to corroborate X-ray data, ECD and ORD become crucial. The experimental ECD spectrum of a chiral molecule is compared with theoretically calculated ECD spectra for its possible enantiomers (e.g., R vs. S configurations). Computational methods, often based on Time-Dependent Density Functional Theory (TD-DFT), are used to predict these spectra. A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of the absolute configuration. While ECD has been utilized for configurational assignments of related alkaloids [1st search result, snippet 12], specific ECD or ORD data for this compound were not found in the available literature.

X-Ray Crystallography for Definitive Three-Dimensional Structure

The primary requirement for X-ray crystallography is the growth of high-quality single crystals of the compound. This can often be the most challenging step in the process. While X-ray crystallographic analysis has provided unambiguous characterization for some diterpenes [2nd search result, snippet 31], and general X-ray diffraction facilities exist [2nd search result, snippet 9, 11], specific X-ray crystal structure data for this compound was not identified in the search results. If such a crystal were obtained, X-ray crystallography would provide the most conclusive evidence for this compound's definitive three-dimensional structure, including its absolute configuration.

Comparative Spectroscopic Analysis with Related Diterpenoids

Comparative spectroscopic analysis is a powerful approach in natural product chemistry, especially when elucidating the structures of new compounds or confirming the identity of known ones within a family of related molecules. This compound is classified as an ent-kaurene (B36324) diterpenoid. [1, 2nd search result, snippet 3, 18, 31, 46, 49] This classification provides a framework for comparing its spectroscopic data (particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)) with those of known ent-kaurene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The chemical shifts, multiplicities, and coupling constants of proton signals would be compared with those of known ent-kaurene diterpenoids to confirm the presence and position of characteristic proton environments, such as those adjacent to the hydroxyl group, the exocyclic double bond, and the methyl groups.

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of carbon atoms. By comparing the ¹³C NMR data of this compound with those of known ent-kaurenes, the carbon skeleton, the position of the hydroxyl group (typically deshielding the attached carbon), and the carbons of the exocyclic double bond (characteristic chemical shifts for sp² carbons) could be confirmed. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be invaluable for establishing direct and long-range correlations between protons and carbons, thereby confirming the proposed structure and stereochemistry.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and formula of a compound, as well as its fragmentation pattern, which provides insights into its structural subunits. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula. For this compound, HRMS would provide its precise molecular mass, confirming its elemental composition (C₂₀H₃₂O). The fragmentation pattern in the mass spectrum would offer clues about the characteristic cleavages of the ent-kaurene skeleton and the loss of fragments corresponding to the hydroxyl group or parts of the alkene, aiding in structural elucidation and differentiation from isomers.

While specific, detailed NMR and MS data for this compound were not explicitly found in the provided search results, these techniques are routinely applied in the characterization of diterpenoids like this compound and its derivatives, such as this compound acetate (B1210297) , and are essential for confirming their structures by comparison with established data for related compounds like candol B, epicandicandiol, and ent-kaurene. [2nd search result, snippet 3, 5, 7, 18, 31]

Chemical Synthesis of Candol a and Analogues

Total Synthesis of Candol A

The total synthesis of this compound involves the construction of its complex polycyclic framework from simpler starting materials, often with a strong emphasis on achieving precise stereochemical control.

Retrosynthetic analysis is a fundamental strategy in total synthesis, allowing for the systematic deconstruction of a target molecule into readily available precursors. For this compound, a C8-ethano-bridged diterpenoid, synthetic efforts have converged on strategies that utilize late-stage transformations of common synthons possessing ent-kaurane and ent-trachylobane core structures. This approach implies key disconnections that simplify the construction of these complex bicyclic or tricyclic motifs, which then serve as advanced intermediates for the final assembly of this compound.

The synthesis of natural products with multiple chiral centers, such as this compound, necessitates highly stereoselective strategies to control the formation of new stereocenters and maintain the integrity of existing ones. The enantioselective total synthesis of (+)-Candol A has been reported, highlighting the importance of stereochemical control throughout the synthetic route. A unified strategy for the asymmetric divergent syntheses of various C8-ethano-bridged diterpenoids, including this compound, has been developed. This strategy relies on the expeditious and stereoselective assembly of crucial ent-kaurane and ent-trachylobane-type building blocks, often achieved through regioselective and diastereoselective iron-mediated hydrogen atom transfer (HAT) cyclizations.

The total synthesis of this compound and related diterpenoids leverages several advanced synthetic methodologies to construct its intricate architecture:

Fe-catalyzed HAT cyclizations: Iron-catalyzed hydrogen atom transfer (HAT) cyclizations are pivotal in the synthesis of this compound. These reactions enable the regioselective and diastereoselective formation of cyclic systems, such as the 6-exo-trig cyclization of alkene/enone and 3-exo-trig cyclization of alkene/ketone, which are crucial for assembling the ent-kaurane and ent-trachylobane cores. Fe-catalyzed HAT processes are known for their ability to form carbon-carbon bonds through radical pathways.

Conia-ene reaction: This intramolecular cyclization, often catalyzed by metals like gold or platinum, facilitates the formation of new carbon-carbon bonds. It has been employed in the synthesis of (+)-Candol A to construct core structural elements.

Luche reduction: The Luche reduction is a chemoselective method for reducing α,β-unsaturated ketones to allylic alcohols. This transformation typically employs cerium(III) chloride and sodium borohydride, providing the 1,2-reduction product with high selectivity and yield under mild conditions, and has been utilized in the synthesis of (+)-Candol A.

Swern oxidation: This mild oxidation reaction converts primary and secondary alcohols into aldehydes and ketones, respectively. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride, is characterized by its broad functional group tolerance and has been applied in the synthetic route to (+)-Candol A.

Wolff–Kishner–Huang reduction: This modified Wolff–Kishner reduction is used to deoxygenate carbonyl groups (ketones or aldehydes) to methylene (B1212753) groups. The Huang-Minlon modification, which involves heating the hydrazone with a strong base in a high-boiling solvent while distilling off water, improves yields and reaction times. This method is part of the synthetic sequence for (+)-Candol A.

Mukaiyama hydration: This reaction facilitates the formal addition of water across an olefin to yield an alcohol. Catalyzed by cobalt(II) complexes in the presence of phenylsilane (B129415) and atmospheric oxygen, Mukaiyama hydration is valued for its chemoselectivity and mild reaction conditions, and it has been applied in the synthesis of (+)-Candol A.

The total synthesis of this compound has been approached using both convergent and divergent strategies. While convergent approaches involve the synthesis of multiple complex fragments that are later joined, enhancing efficiency , a notable achievement in the synthesis of this compound is its inclusion in a unified strategy for the asymmetric divergent syntheses of several C8-ethano-bridged diterpenoids. This divergent approach begins from common chiral synthons, specifically γ-cyclogeraniol and γ-substituted cyclohexenone, and then diverges through late-stage transformations to yield this compound and other related natural products. The number of steps for the enantioselective total syntheses of this compound and some related diterpenoids are presented in the table below.

| Diterpenoid Target | Number of Linear Steps |

| This compound | 8 |

| Powerol A | 9 |

| Sicanadiol | 10 |

| Epi-Candol A | 8 |

| ent-Atisan-16α-ol | 11 |

| Trachinol | 10 |

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

Rational Design of Structural Modifications

The rational design of structural modifications for this compound and its analogues is intrinsically linked to the development of unified synthetic strategies. This approach aims to systematically explore structural variations from common synthetic intermediates. The core principle of rational design in this context involves selecting appropriate building blocks and identifying specific sites for chemical alteration to achieve desired structural and, by extension, potential functional changes. For this compound, this is exemplified by the development of a divergent synthetic strategy that leverages late-stage transformations of common ent-kaurane and ent-trachylobane cores. This strategic exploration of the multi-reactivity inherent in densely functionalized polycyclic substrates allows for the efficient generation of a family of related diterpenoids.

Synthetic Routes to Key Analogues

A unified strategy has enabled the asymmetric divergent syntheses of nine C8-ethano-bridged diterpenoids, collectively referred to as A1-A9, which include this compound. These analogues are accessible through linear synthetic routes ranging from 8 to 11 steps, originating from the aforementioned chiral starting materials. The common synthons, specifically ent-kaurane and ent-trachylobane cores, serve as pivotal intermediates, undergoing late-stage transformations to yield the diverse array of analogues.

Key analogues synthesized via this unified strategy include:

this compound

Powerol

Sicanadiol

Epi-Candol A

Atisirene

ent-atisan-16α-ol

4-decarboxy-4-methyl-GA12

Trachinol

ent-beyerane

This synthetic efficiency is a hallmark of the rational design, allowing for the comprehensive study of structural variations within this diterpenoid class.

Chemical Derivatization Strategies

In a broader chemical context, derivatization techniques are often employed to alter the physicochemical properties of compounds for specific purposes, such as enhancing detectability in analytical methods, modifying chromatographic behavior, or improving stability. For complex natural products like triterpenoids (a class to which this compound belongs), derivatization can address challenges such as a lack of strong ultraviolet (UV) absorption or low ionization efficiency in mass spectrometry, thereby improving analytical sensitivity. Common derivatization sites on triterpenoids typically include hydroxyl (-OH) and carboxyl (-COOH) groups. Reagents such as acid chlorides, rhodamines, isocyanates, and sulfonic esters are utilized to introduce new functionalities, thereby enhancing properties like UV absorption or ionization efficiency for techniques like High-Performance Liquid Chromatography (HPLC). While these examples are general to triterpenoids, the principles of modifying specific functional groups to achieve desired properties are directly applicable to the derivatization of this compound and its analogues within a synthetic framework.

Data Tables

Due to the text-based nature of this output, interactive data tables are presented as formatted markdown tables.

Table 1: Key Analogues Synthesized Alongside this compound

| Analogue Name | Linear Steps in Synthesis | Core Synthon Type |

| This compound | 8 | ent-kaurane, ent-trachylobane |

| Powerol | 9 | ent-kaurane, ent-trachylobane |

| Sicanadiol | 10 | ent-kaurane, ent-trachylobane |

| Epi-Candol A | 8 | ent-kaurane, ent-trachylobane |

| Atisirene | Not specified (A5) | ent-kaurane, ent-trachylobane |

| ent-atisan-16α-ol | 11 | ent-kaurane, ent-trachylobane |

| 4-decarboxy-4-methyl-GA12 | Not specified (A7) | ent-kaurane, ent-trachylobane |

| Trachinol | 10 | ent-kaurane, ent-trachylobane |

| ent-beyerane | Not specified (A9) | ent-kaurane, ent-trachylobane |

Biosynthetic Pathways and Enzymology of Candol a

Elucidation of the ent-Kaurane Diterpenoid Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids is a multi-step process initiated by the production of C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are then elongated to form GGPP, which subsequently undergoes cyclization to yield the ent-kaurane skeleton.

Role of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the foundational C5 units for all terpenoids, are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. The MVA pathway predominantly operates in the cytosol of plant cells, where IPP is formed from the condensation of acetyl-coenzyme A (acetyl-CoA) and subsequent reduction of mevalonate. In contrast, the MEP pathway is localized in the plastids, producing IPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), which are glycolysis compounds . While both pathways contribute to terpenoid biosynthesis, the MEP pathway is primarily associated with the formation of general diterpenoids . IPP and DMAPP are interconverted by the enzyme isopentenyl pyrophosphate isomerase . These C5 units are then sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) .

Cyclization Mechanisms in ent-Kaurane Formation

The formation of the tetracyclic ent-kaurane skeleton from the linear GGPP is a complex cyclization process mediated by diterpene synthases. This process typically involves two sequential enzymatic steps. Initially, a Class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP) . Subsequently, a Class I diterpene synthase further cyclizes ent-CPP into the tetracyclic ent-kaurene (B36324) skeleton . Mechanistically, ent-CPP undergoes a cascade of cyclization reactions involving carbocation intermediates. For instance, a tricyclic intermediate with a tertiary carbocation at C-8 is formed, which then undergoes intramolecular saturation at C-14 to generate a tetracyclic beyeranyl-13-cation intermediate. A 1,2-alkyl migration leads to the more stable ent-kaurenyl-16-cation. Finally, ent-kaurene is produced after proton removal from this tertiary carbocation, resulting in the characteristic exocyclic alkene . The stereochemistry of the intermediate is crucial, with the formation of ent-kaurane skeletons occurring specifically through a chair-chair-"antipodal" conformation of GGPP .

Enzymatic Transformations in Candol A Biosynthesis

Following the formation of the core ent-kaurane skeleton, further enzymatic modifications contribute to the vast structural diversity of ent-kaurane diterpenoids, including the specific functionalization observed in this compound.

Characterization of Diterpene Synthases

Diterpene synthases (DTSs), also known as diterpene cyclases, are key enzymes in the initial cyclization steps of diterpenoid biosynthesis. In the ent-kaurane pathway, two main types of DTSs are involved:

Copalyl Diphosphate Synthase (CPS): This Class II enzyme (also referred to as kaurene synthase A) converts GGPP into ent-copalyl diphosphate (ent-CPP) . Examples include ent-CPS from Arabidopsis thaliana (AtCPS) and Isodon eriocalyx (IeCPS3) .

ent-Kaurene Synthase (KS): This Class I enzyme (also known as kaurene synthase B) takes ent-CPP as a substrate and catalyzes its cyclization to form ent-kaurene . For example, Populus trichocarpa (PtTPS19) and Isodon eriocalyx (IeKS1) have been characterized as ent-kaurene synthases . Some enzymes can be bifunctional, possessing both CPS and KS activities, such as PpCPS/KS from Physcomitrella patens .

The concerted action of these diterpene synthases establishes the fundamental polycyclic carbon skeleton of ent-kaurane.

Role of Cytochrome P450 Monooxygenases in Hydroxylation and Oxidation

The structural diversity among ent-kaurane diterpenoids, including the introduction of hydroxyl groups and other oxidative modifications, is largely attributed to the action of cytochrome P450 monooxygenases (CYPs) . These enzymes catalyze the hydroxylation of unactivated C-H bonds and further oxidation reactions, often requiring NADPH-cytochrome P450 reductases (CPRs) to provide the necessary electrons .

For ent-kaurane derivatives, P450s are crucial for modifying the parent skeleton through processes such as C-C bond cleavage, oxidation, and structural rearrangements . Specific examples include:

C-7 Oxidation: C7 oxidation in the B-ring plays a key biosynthetic role in generating structural complexity, including new ring formation, ring cleavage, and ring contraction . For instance, C7 β-hydroxylation is an early biosynthetic step in gibberellin biosynthesis, catalyzed by ent-kaurenoic acid oxidase (KAO), a type of CYP88A P450 .

C-19 Oxidation: The oxidation of the C4α methyl group of ent-kaurene to form ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO), a CYP701 family enzyme .

C-20 Oxidation: Some P450s are known to catalyze selective C-H oxidation at C20 of the ent-kaurane scaffold .

This compound is identified as a 7β-hydroxy-ent-kaur-16-ene derivative . The introduction of this hydroxyl group at the C-7 position is a typical P450-mediated hydroxylation, demonstrating the critical role of these enzymes in tailoring the ent-kaurane skeleton to produce specific compounds like this compound.

Microbial Biotransformations of ent-Kaurane Derivatives

Microorganisms, particularly fungi, are widely utilized for the biotransformation of ent-kaurane derivatives, offering a valuable tool for diversifying their chemical structures . These biotransformations can introduce new functional groups, alter existing ones, or lead to structural rearrangements that are challenging to achieve through conventional chemical synthesis .

Notable examples of microbial biotransformations of ent-kaurane derivatives include:

Hydroxylation by Gibberella fujikuroi: The fungus Gibberella fujikuroi (also known as Fusarium fujikuroi) is well-known for its ability to metabolize ent-kaurane diterpenoids . Studies have shown that the biotransformation of 7α-hydroxy-ent-kaur-16-ene (epi-candol A) by G. fujikuroi yields 7α,16α,17-trihydroxy-ent-kaur-16-ene and a seco-ring B derivative, fujenoic acid . The presence of a 7α-hydroxyl group in epi-candol A can direct its biotransformation away from the gibberellin biosynthetic pathway towards seco-ring B acids .

Hydroxylation by Cephalosporium aphidicola: This fungus is recognized for its capacity to hydroxylate various positions on organic compounds, including ent-kaurane diterpenes . For instance, the microbial transformation of ent-kaur-16-en-19-ol by C. aphidicola produced ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol, demonstrating the fungus's ability to introduce multiple hydroxyl groups .

These microbial transformations highlight the enzymatic versatility of microorganisms in generating diverse and often more functionalized ent-kaurane derivatives, which can be useful for both biosynthetic studies and the production of novel compounds.

Genetic and Molecular Basis of Biosynthetic Enzymes

The enzymes involved in diterpenoid biosynthesis, including diterpene synthases (diTPSs), cytochrome P450 monooxygenases (CYPs), and other modifying enzymes, are encoded by specific genes within the organism's genome . The identification and characterization of these genes are crucial for understanding the molecular basis of diterpenoid production.

In plants, genes encoding biosynthetic enzymes for specialized metabolites are often found to be physically linked in structures such as biosynthetic gene clusters (BGCs) . A BGC typically contains at least three genes of distinct evolutionary origin that contribute to a specific metabolic pathway . While horizontal gene transfer is rare in plants, the clustering of these genes is thought to facilitate the co-inheritance and coordinated expression of pathway enzymes .

For diterpenoids, research often involves:

Transcriptomic Analysis : Comparing gene expression profiles in tissues or conditions where diterpenoid production is high can reveal candidate genes encoding enzymes involved in the pathway .

Genomic Sequencing : Whole-genome sequencing helps identify gene families (e.g., diTPSs, CYPs) that are known to be involved in terpenoid metabolism .

Functional Characterization : Once candidate genes are identified, their functions are validated through heterologous expression in model organisms (e.g., E. coli, yeast) and in vitro enzymatic assays to confirm their catalytic activity in the pathway .

While specific genes encoding the entire this compound biosynthetic pathway have not been detailed in the provided search results, the general principles of diterpenoid gene discovery apply. Understanding the genetic basis allows for the potential manipulation of these pathways.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers promising strategies for enhancing the production of valuable natural products like diterpenoids, particularly when natural sources are scarce or yields are low . The goal is to redesign microbial or plant metabolic networks to optimize the flow of carbon towards the desired compound.

General metabolic engineering strategies applicable to diterpenoid production, and thus potentially to this compound, include:

Precursor Pathway Engineering : Enhancing the supply of the universal precursors IPP and DMAPP, which are typically derived from the mevalonate (MVA) pathway in eukaryotes or the methylerythritol phosphate (MEP) pathway in prokaryotes and plant plastids . This can involve overexpression of rate-limiting enzymes in these upstream pathways .

Enzyme Engineering :

Overexpression of Biosynthetic Enzymes : Increasing the expression levels of genes encoding key enzymes, such as diterpene synthases and cytochrome P450 monooxygenases, to accelerate specific steps in the pathway .

Knockout of Competing Pathways : Deleting or downregulating genes involved in metabolic pathways that divert precursors or intermediates away from this compound synthesis .

Directed Evolution/Enzyme Optimization : Modifying enzymes to improve their catalytic efficiency, substrate specificity, or stability .

Host Optimization : Selecting and engineering suitable host organisms (e.g., Saccharomyces cerevisiae, Escherichia coli, or specific plant species) that can efficiently produce the target compound . This may involve optimizing fermentation conditions or utilizing advanced genomic engineering tools like CRISPR-Cas9 for precise genetic modifications .

De Novo Pathway Design : In cases where the natural pathway is complex or inefficient, synthetic biology approaches can be used to design novel biosynthetic routes or combine enzymes from different organisms to create a more efficient "cell factory" .

Structure Activity Relationship Sar Studies of Candol a and Its Derivatives

Principles and Methodologies of Structure-Activity Relationship Analysis

SAR analysis is broadly categorized into qualitative and quantitative (QSAR) approaches. Qualitative SAR identifies structural features that are essential for activity, while QSAR employs mathematical and statistical models to establish numerical relationships between molecular descriptors and biological activity.

Key Principles:

Correlation between Structure and Activity: Variations in a compound's molecular structure directly influence its biological activity.

Functional Group Importance: Specific functional groups confer unique chemical properties and are crucial for interactions with biological targets.

Mechanism-Based SAR: Understanding the known or hypothesized mechanism of action guides the selection of molecular descriptors and structural features for model development.

Methodologies and Tools: SAR studies integrate various computational and experimental techniques:

Computational Approaches:

Molecular Docking and Dynamics Simulations: These predict how a compound interacts with its biological target based on its three-dimensional structure, aiding in the design of more potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are used to correlate molecular descriptors (e.g., lipophilicity, electronic effects, steric effects) with biological activity.

Artificial Intelligence (AI)-powered Methods: Increasingly applied to model complex, non-linear SARs and predict novel active compounds.

Experimental Techniques:

R-group Decomposition and Structure Clustering: Methods to systematically analyze structurally related compound series and visualize SAR patterns.

Matched Molecular Pairs (MMPs) and Activity Cliffs: Used to identify small structural changes that lead to significant changes in activity.

The general process of SAR analysis involves initial consultation, data collection and processing, SAR modeling and analysis, molecular design and optimization, and subsequent validation and reporting.

| Methodology Type | Description | Application in SAR |

| Computational | Molecular Docking, Molecular Dynamics Simulations | Predicting compound-target interactions, guiding rational drug design. |

| QSAR (MLR, PCA, ANN) | Establishing mathematical relationships between structure and activity, predicting efficacy. | |

| AI-powered Methods | Modeling complex, non-linear SARs and predicting novel compounds. | |

| Experimental | R-group Decomposition, Structure Clustering | Analyzing and visualizing structural patterns within compound series. |

| Matched Molecular Pairs, Activity Cliffs | Identifying critical structural changes that impact activity significantly. |

In Vitro Pharmacological Investigations of Candol A and Analogues

Receptor binding studies are crucial for identifying the molecular targets of small molecules and characterizing their affinity and selectivity. These studies help understand how a ligand interacts with its target, which is valuable for structure-based drug design and understanding molecular pharmacology.

Common Methodologies:

Radioligand Binding Assays: These are powerful tools to study receptors and characterize drug binding. They include competition, saturation, and kinetic assays, often performed using recombinant cell lines or native tissue preparations.

Affinity-Based Pull-Down Methods: Small molecules conjugated with tags are used to selectively isolate target proteins.

Label-Free Methods: These techniques identify targets using small molecules in their natural state.

Biophysical Techniques: X-ray crystallography, cryogenic electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) provide high-resolution structural information about ligand-target complexes.

Computational Approaches: Molecular docking and simulations predict binding sites and affinities, guiding experimental validation.

Mutational Analysis and Site-Directed Mutagenesis: Altering specific residues in a protein to understand their role in ligand binding.

Enzyme inhibition assays are vital for identifying compounds that modulate enzyme activity. Protein Tyrosine Phosphatase 1B (PTP1B) is a well-studied enzyme and a significant therapeutic target for conditions like type 2 diabetes and obesity, as it negatively regulates insulin (B600854) and leptin signaling pathways.

General Assay Methodology (e.g., PTP1B): PTP1B inhibitory activity is typically assessed using recombinant human PTP1B. A common substrate is p-nitrophenyl phosphate (B84403) (pNPP), which, upon dephosphorylation by PTP1B, produces p-nitrophenol (pNP), detectable spectrophotometrically at 405 nm. Assays are performed in a buffer solution (e.g., Tris-HCl with β-mercaptoethanol, EDTA, and DTT) at physiological temperatures. Sodium orthovanadate (NaVO4) often serves as a positive control. The inhibitory potential of compounds is quantified by their IC50 values, representing the concentration required to inhibit 50% of enzyme activity.

General SAR Insights for PTP1B Inhibitors (from other compounds): Studies on various PTP1B inhibitors have revealed critical structural features. For instance, the presence of a phosphate group has been shown to be essential for PTP1B inhibition in some marine natural products. Similarly, prenyl groups on pterocarpans and specific substitutions in sulfonamide derivatives have been linked to enhanced inhibitory activity. Hydroxyl groups can also play a pivotal role in interactions with PTP1B's active and allosteric sites.

Cellular pathway modulation studies investigate how compounds influence intracellular signaling cascades. Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger involved in a myriad of cellular processes, including gene expression, metabolism, and cell proliferation. Its levels are tightly regulated by adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

General Approaches: Studies typically involve measuring intracellular cAMP levels in response to compound treatment, often using cell lines expressing specific receptors or enzymes. Functional assays can assess downstream effects, such as the activation of protein kinase A (PKA), a primary effector of cAMP.

General SAR Insights (from other compounds): SAR studies on compounds modulating cAMP pathways often focus on inhibitors of AC isoforms or PDEs. For example, initial SAR studies on selective AC1 inhibitors have revealed structural relationships influencing selective inhibition of AC1 and AC8. Compounds that modulate cannabinoid receptors (GPCRs) can also influence cAMP levels, with different cannabinoids activating distinct signaling pathways and cellular processes.

Mechanistic studies delve deeper into the precise molecular events that underpin a compound's biological activity, elucidating how it interacts with cellular components to produce its observed effects. These studies aim to understand ligand selectivity, binding modes, and the factors governing target engagement.

Common Methodologies:

Computational Simulations: Techniques like Gaussian accelerated Molecular Dynamics (GaMD) simulations can predict ligand binding modes and key interactions at an atomic level.

Experimental Biophysical Techniques: NMR transverse relaxation measurements and detailed SAR studies can experimentally probe RNA-ligand or protein-ligand interactions.

Mutagenesis: Altering specific residues in a target protein to understand their contribution to the interaction and the mechanism of action.

Cellular Assays with Specific Pathway Inhibitors/Activators: Using known modulators of pathways to determine if the compound's effect is mediated through that specific pathway.

For instance, mechanistic studies have been crucial in understanding how compounds block viral entry by interacting with viral proteins, such as the SARS-CoV-2 spike protein's interaction with the ACE2 receptor. Such studies provide plausible structural mechanisms for observed cellular activities.

Cellular Pathway Modulation Studies (e.g., CAMP regulatory activity)

In Vivo (Non-Human) Pharmacological Investigations of this compound and Analogues

Specific in vivo pharmacological investigations on this compound and its analogues in non-human models are not detailed in the currently available search results. However, in vivo studies are a critical step in drug development, following promising in vitro findings, to assess a compound's efficacy, pharmacokinetics, and pharmacodynamics within a living biological system.

General Types of Non-Human In Vivo Studies:

Disease Models: Compounds are tested in animal models (e.g., mice, rats) that mimic human diseases (e.g., diabetes, malaria, inflammation, cancer).

Efficacy Studies: Evaluating the compound's ability to produce the desired therapeutic effect in a living organism.

Pharmacokinetic (PK) Studies: Assessing how the body absorbs, distributes, metabolizes, and excretes the compound.

Pharmacodynamic (PD) Studies: Examining the biochemical and physiological effects of the compound on the organism and its mechanism of action in vivo.

Toxicity Studies: Although excluded from the scope of this article, in vivo studies also provide initial insights into potential adverse effects.

These studies are essential for bridging the gap between in vitro observations and potential clinical applications, providing a more holistic understanding of a compound's pharmacological profile.

Preclinical Models for Mechanistic Elucidation

Preclinical models are instrumental in deciphering the mechanistic pathways through which chemical compounds exert their biological effects. For this compound, a notable preclinical model involves its biotransformation by the fungus Gibberella fujikuroi (also known as Fusarium fujikuroi). In this fungal system, this compound (specifically, 7β-hydroxy-ent-kaur-16-ene) is efficiently converted into gibberellin plant hormones . This biotransformation serves as a model to understand the metabolic fate and enzymatic modifications of this compound within a biological context. The process involves the conversion of this compound's acetate (B1210297) derivative into 7β-acetoxy-ent-kaur-16-en-19-oic acid, which is an intermediate in the biosynthesis of gibberellins (B7789140) . Further hydroxylation at the 3β-positions, followed by 2β- or 18-hydroxylation, leads to additional metabolites . This enzymatic conversion highlights a specific mechanistic pathway in a fungal system, providing valuable data on how this compound can be recognized and processed by biological machinery.

Evaluation of Molecular and Physiological Responses

The primary physiological response observed in the Gibberella fujikuroi preclinical model is the efficient conversion of this compound into gibberellin plant hormones . This demonstrates a clear physiological outcome of this compound's interaction with the fungal enzymatic system, leading to the production of biologically active compounds essential for plant growth and development. While specific molecular and physiological responses of this compound in other complex biological systems (e.g., human or animal models) are not extensively detailed in the provided search results, the biotransformation process itself reveals the molecular recognition and enzymatic activity involved in modifying the diterpene structure. Molecular responses in such systems would typically involve changes in gene expression, protein activity, or metabolic pathways, while physiological responses would manifest as observable changes at the cellular or organismal level.

Correlation of Structural Motifs with Biological Mechanisms

Structure-Activity Relationship (SAR) studies aim to establish a link between the chemical structure of a compound and its biological activity. By systematically modifying specific parts of a molecule, researchers can deduce which structural motifs are crucial for its observed effects.

For this compound, its core ent-kaurane skeleton and the presence of a 7β-hydroxyl group are key structural features. The biotransformation studies indicate that modifications to this hydroxyl group, such as acetylation and subsequent oxidation to a carboxylic acid (as seen in 7β-acetoxy-ent-kaur-16-en-19-oic acid), significantly influence its metabolic fate and conversion into other biologically active molecules like gibberellins . This suggests that the chemical nature and position of substituents on the ent-kaurane scaffold are critical for mediating interactions with enzymes involved in its biotransformation.

Influence of Functional Groups on Target Interactions

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. They play a fundamental role in how a compound interacts with biological targets such as enzymes, receptors, or nucleic acids.

Impact of Stereochemistry on Biological Profiles

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in biology and medicinal chemistry. Biological systems, including enzymes and receptors, are highly specific and often recognize and interact with molecules in a stereoselective manner, much like a lock and key.

This compound possesses an ent-kaurane skeleton, which implies a specific three-dimensional configuration. The ent- prefix denotes an enantiomeric series, indicating a particular absolute stereochemistry. Even subtle differences in the spatial arrangement of atoms, such as those between enantiomers, can lead to vastly different biological profiles, including variations in activity, metabolism, distribution, and even toxicity. For instance, one enantiomer might be biologically active, while its mirror image is inert or even harmful. Therefore, the precise stereochemistry of this compound is critical for its recognition by fungal enzymes during biotransformation and would similarly be crucial for any direct biological activity it might exhibit in other systems. Any derivatives of this compound would also have their biological activity profoundly influenced by their stereochemical integrity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish mathematical relationships between the chemical structure of compounds (represented by molecular descriptors) and their biological activities. These models allow for the prediction of the activity of new, untested compounds based on their structural features.

For derivatives related to this compound, specifically ent-kaurenoic acid derivatives, QSAR studies have been conducted to understand their cytotoxic activity against breast cancer cell lines (MCF-7) . A QSAR model for these derivatives showed reasonable regression, with key descriptors influencing activity identified as electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the next highest (HOMO-1), as well as the logarithm of the partition coefficient (logP) . This indicates that both the electronic properties and the lipophilicity of these compounds are significant factors in determining their cytotoxic potential . Higher activity values were directly correlated with higher logP and frontier orbital energy values . This example demonstrates the utility of QSAR in predicting and understanding the biological activities of this compound-related diterpenoids by correlating their molecular structure with observed effects.

Computational and Theoretical Investigations of Candol a

In Silico Prediction of Structural Properties Relevant to Biological Activity

Candol A (PubChem CID: 14890424) is a chemical compound for which various in silico methods can be employed to predict its structural and physicochemical properties. These computational predictions offer initial insights into a compound's characteristics, which can be indirectly relevant to its potential biological interactions and activities. In silico approaches, such as those based on Density Functional Theory (DFT) calculations and quantitative structure-property relationship (QSPR) models, are widely used to estimate molecular properties like molecular weight, lipophilicity (XLogP3), and polar surface area . Such properties are fundamental in understanding how a molecule might behave in biological systems, influencing aspects like absorption, distribution, and interaction with biological targets .

For this compound, publicly available databases like PubChem provide a set of computed properties derived from its chemical structure . These predicted structural properties are crucial starting points for further theoretical investigations into its potential biological relevance.

Computed Structural Properties of this compound

The following table presents key in silico predicted structural properties for this compound, as reported by PubChem. These values are computationally derived and offer a foundational understanding of the compound's molecular characteristics.

| Property | Value | Unit |

| Molecular Weight | 288.5 | g/mol |

| XLogP3 | 5.4 | - |

| Exact Mass | 288.245315640 | Da |

| Monoisotopic Mass | 288.245315640 | Da |

| Topological Polar Surface Area | 20.2 | Ų |

| Heavy Atom Count | 20 | - |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Total Synthesis of Complex Diterpenoids

The asymmetric total synthesis of complex diterpenoids, including Candol A, remains a formidable yet rewarding challenge in organic chemistry. Future research in this area will likely focus on developing more efficient, stereoselective, and scalable synthetic routes. Current advancements in asymmetric synthesis often involve strategies such as substrate-controlled diastereoselective reactions, palladium-catalyzed cycloadditions, and the use of chiral catalysts . For this compound, this could translate into exploring novel cascade reactions that rapidly build its intricate polycyclic framework with precise control over stereochemistry. Efforts may also concentrate on biomimetic syntheses, drawing inspiration from proposed biosynthetic pathways to achieve greater efficiency and atom economy. Addressing the inherent challenges in constructing multiple contiguous stereocenters and complex ring systems found in diterpenoids will necessitate the development of new catalytic methodologies and innovative protecting group strategies . The goal is to move beyond labor-intensive multi-step syntheses towards more convergent and practical approaches that enable access to this compound and its analogs for broader biological evaluation and derivatization.

Novel Biosynthetic Enzyme Discovery and Pathway Engineering

Understanding and engineering the biosynthetic pathway of this compound offers a powerful avenue for sustainable production and diversification. Diterpenoid biosynthesis typically initiates with geranylgeranyl diphosphate (B83284) (GGPP) and involves key enzymes such as diterpene synthases (diTPSs) and cytochrome P450 enzymes, which are responsible for cyclization and subsequent modifications . Future research should aim to identify the specific diTPSs and other tailoring enzymes (e.g., oxidoreductases, transferases) involved in the formation of this compound. This discovery process can be facilitated by genomic and transcriptomic analyses of this compound-producing organisms. Once identified, these enzymes can be characterized to elucidate their precise catalytic mechanisms. Subsequently, metabolic engineering and synthetic biology approaches can be employed to reconstitute and optimize the this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli or yeast . This would allow for high-titer production of this compound and the creation of novel analogs through pathway engineering, including the introduction of promiscuous enzymes or directed evolution strategies to generate structural diversity.

Rational Design of this compound-Based Molecular Probes and Chemical Tools

The rational design of molecular probes and chemical tools based on this compound will be crucial for elucidating its biological targets and mechanisms of action. This involves chemically modifying the this compound scaffold to incorporate reporter groups (e.g., fluorophores, affinity tags) while preserving its bioactivity . Future work will focus on identifying key pharmacophores within this compound through structure-activity relationship (SAR) studies and then designing probes that can selectively bind to or react with specific biomolecules. Advanced strategies might involve "click chemistry" handles for subsequent conjugation or photoaffinity labels to covalently capture interacting proteins . Such probes would enable researchers to visualize this compound's distribution in biological systems, identify its direct protein or nucleic acid targets, and map its cellular pathways. The development of these tools is essential for moving beyond phenotypic observations to a deeper, mechanistic understanding of this compound's biological roles .

Integration of Omics Data with SAR Studies for Deeper Mechanistic Understanding

Integrating various 'omics' datasets with comprehensive SAR studies is paramount for a holistic understanding of this compound's mechanistic underpinnings. Future research will increasingly combine genomics, transcriptomics, proteomics, and metabolomics data to provide a systems-level view of how biological systems respond to this compound . For instance, transcriptomic profiling can reveal gene expression changes induced by this compound, while proteomic studies can identify modulated protein levels or post-translational modifications. Metabolomics can provide insights into metabolic pathway perturbations. When these 'omics' data are correlated with SAR studies derived from a library of this compound analogs, it becomes possible to identify specific molecular pathways and targets affected by structural variations. This integrated approach can help differentiate primary targets from secondary effects, leading to a more accurate and comprehensive elucidation of this compound's mechanism of action and guiding the design of more potent and selective derivatives.

Exploration of New Methodologies for Structural and Mechanistic Characterization

The continued advancement of analytical and computational methodologies will significantly enhance the structural and mechanistic characterization of this compound. Future research will leverage cutting-edge techniques to gain unprecedented insights into its three-dimensional structure, dynamics, and interactions. This includes employing advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques (e.g., solid-state NMR for insoluble complexes, cryo-probe NMR for sensitivity), high-resolution Mass Spectrometry (MS) with advanced fragmentation methods, and potentially Cryo-Electron Microscopy (Cryo-EM) for characterizing this compound in complex with its biological targets . Computational methods, such as molecular dynamics simulations and quantum chemical calculations, will play an increasingly vital role in predicting binding affinities, understanding conformational dynamics, and elucidating reaction mechanisms at an atomic level . Furthermore, the development and application of novel spectroscopic techniques (e.g., advanced Raman spectroscopy, synchrotron-based methods) can provide unique fingerprints and real-time insights into this compound's behavior in diverse environments . These advanced methodologies will enable a more precise and comprehensive characterization of this compound, facilitating its development and application.

Q & A

Q. What are the validated analytical techniques for characterizing Candol A, and how do their parameters influence data reliability?

Methodological Answer : Characterization of this compound requires multi-modal analysis to confirm structural and functional properties. Common techniques include:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies impurities. Use a C18 column with a methanol-water gradient (70:30, v/v) at 1.0 mL/min flow rate, monitoring UV absorption at 254 nm .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (500 MHz, DMSO-d6) resolve stereochemistry and functional groups. Integrate spectra with MestReNova software .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ peaks).

Table 1: Comparative Analysis of Techniques

| Technique | Detection Limit | Precision (% RSD) | Key Application |

|---|---|---|---|

| HPLC | 0.1 µg/mL | ≤2.0 | Purity assessment |

| NMR | 10 µg | N/A | Structural elucidation |

| ESI-MS | 0.01 µg/mL | ≤1.5 | Molecular identification |

Q. How to establish a baseline protocol for synthesizing this compound with reproducibility?

Methodological Answer :

- Step 1 : Review existing literature for synthesis pathways (e.g., Grignard reactions, catalytic hydrogenation) and identify critical variables (temperature, solvent polarity, catalyst loading) .

- Step 2 : Conduct pilot experiments with controlled conditions (e.g., 25°C, anhydrous THF, 5% Pd/C catalyst).

- Step 3 : Validate reproducibility via triplicate trials, calculating mean yield ± standard deviation. Adjust parameters if variability exceeds 5% .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across independent studies?

Methodological Answer : Contradictions often arise from methodological variability. Address discrepancies through:

- Meta-Analysis : Pool data from studies using standardized inclusion criteria (e.g., IC50 values from assays with ≥95% cell viability controls). Apply random-effects models to account for heterogeneity .

- Experimental Replication : Reproduce conflicting assays under harmonized conditions (e.g., identical cell lines, incubation times). Use ANOVA to compare results across labs .

- Contextual Factors : Control for variables like solvent choice (DMSO vs. ethanol) or storage conditions (lyophilized vs. solution), which may degrade this compound .

Q. What experimental design strategies optimize this compound yield while minimizing byproduct formation?

Methodological Answer :

- Design of Experiments (DOE) : Apply a Box-Behnken design to evaluate three factors: reaction time (X1), temperature (X2), and catalyst concentration (X3). Use response surface methodology (RSM) to model interactions .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or gradient elution in purification .

Table 2: DOE Variables and Responses

| Variable | Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Time (hr) | 12–24 | 18 | +22% |

| Temp (°C) | 60–80 | 70 | +15% |

| Catalyst (%) | 3–7 | 5 | -8% Byproducts |

Q. How to validate the specificity of this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer :

- Matrix Effects : Spike this compound into blank matrices and quantify recovery rates via LC-MS/MS. Acceptable recovery: 85–115% .

- Selectivity Testing : Compare chromatograms of spiked vs. unspiked samples. Ensure no co-eluting peaks within ±0.2 min of this compound’s retention time .

Guidelines for Data Integrity and Reproducibility

- Documentation : Record raw data, instrument calibration logs, and software settings (e.g., NMR pulse sequences) .

- Conflict Resolution : Use peer review frameworks to address methodological disagreements, referencing ’s emphasis on iterative validation .

Note: Avoid reliance on non-peer-reviewed platforms (e.g., ). Prioritize journals adhering to analytical chemistry standards (e.g., Reviews in Analytical Chemistry*) .*

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.